molecular formula C10H12BF3N2O2 B8120787 [6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid

[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid

Cat. No.: B8120787
M. Wt: 260.02 g/mol
InChI Key: VTCNEOOBUCTRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative with the molecular formula C10H12BF3N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, recycling solvents, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine

It can be used in the design of boron-containing drugs, which are explored for their therapeutic properties, including anticancer and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and electronic materials .

Mechanism of Action

The mechanism of action of [6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to its combination of a trifluoromethyl group, pyrrolidine ring, and boronic acid functionality. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in organic synthesis and a promising candidate in drug discovery .

Properties

IUPAC Name

[6-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3N2O2/c12-10(13,14)8-5-7(11(17)18)6-15-9(8)16-3-1-2-4-16/h5-6,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCNEOOBUCTRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.